molecular formula C9H6BF3KNO2 B1456800 Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate CAS No. 1001671-72-2

Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate

Cat. No. B1456800
M. Wt: 267.06 g/mol
InChI Key: WDVWKFFRDCGKDS-UHFFFAOYSA-N
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Description

Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C9H6BF3KNO2 . It is a solid substance with a molecular weight of 267.06 . The compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10BF3NO2.K/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22;/h1-8H,9H2;/q-1;+1 . This indicates the presence of a potassium ion and a complex organic molecule with boron, fluorine, nitrogen, and oxygen atoms. More detailed structural analysis would require additional data such as NMR or crystallography studies .

Scientific Research Applications

Synthesis and Functionalization

  • Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate and related compounds have been explored for their potential in the synthesis of functionalized organotrifluoroborates. For instance, Molander and Ham (2006) described the preparation of potassium azidoalkyltrifluoroborates, which can be used to form various organo-[1,2,3]-triazol-1-yl-trifluoroborates through a facile one-pot synthesis (Molander & Ham, 2006).

Catalysis and Cross-Coupling Reactions

  • The role of potassium trifluoroborates in catalysis, particularly in cross-coupling reactions, is significant. As reported by Molander et al. (2012), potassium 1-(benzyloxy)alkyltrifluoroborates have been synthesized and used in palladium-catalyzed Suzuki-Miyaura reactions, providing access to protected secondary alcohols (Molander et al., 2012).

Material Science and Crystallography

  • In the field of material science and crystallography, compounds similar to potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate have been synthesized and characterized. For example, Valente et al. (2011) reported on the synthesis and characterization of 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate, which exhibits interesting crystallographic properties (Valente et al., 2011).

Pharmaceutical and Organic Chemistry

  • In pharmaceutical and organic chemistry, potassium trifluoroborate compounds are used as building blocks and intermediates. Katz et al. (2009) described the preparation of a stable trifluoroborate salt for the synthesis of 1-aryl-2,2-difluoro-enolethers and/or 2,2-difluoro-1-aryl-ketones via palladium-mediated cross-coupling (Katz et al., 2009).

properties

IUPAC Name

potassium;(1,3-dioxoisoindol-2-yl)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3NO2.K/c11-10(12,13)5-14-8(15)6-3-1-2-4-7(6)9(14)16;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVWKFFRDCGKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1C(=O)C2=CC=CC=C2C1=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate

CAS RN

1001671-72-2
Record name Potassium (Phthalimidomethyl)trifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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